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Compound of Interest

Compound Name:
(S)-1-[4-

(Trifluoromethyl)phenyl]ethylamine

Cat. No.: B1362321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

amine (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, a key intermediate in pharmaceutical

synthesis. This document presents available and predicted nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental

protocols for data acquisition.

Spectroscopic Data
The following tables summarize the experimental and predicted spectroscopic data for (S)-1-[4-
(Trifluoromethyl)phenyl]ethylamine. Predicted data is based on the analysis of structurally

similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.60 d 2H Ar-H (ortho to CF₃)

~7.45 d 2H Ar-H (meta to CF₃)

~4.20 q 1H CH-NH₂

~1.60 s (br) 2H NH₂

~1.40 d 3H CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Prediction based on analogous structures.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~149 Ar-C (quaternary, attached to CH)

~129 (q, J ≈ 32 Hz) Ar-C (quaternary, attached to CF₃)

~126 Ar-CH (ortho to CF₃)

~125.5 (q, J ≈ 4 Hz) Ar-CH (meta to CF₃)

~124 (q, J ≈ 272 Hz) CF₃

~51 CH-NH₂

~25 CH₃

Solvent: CDCl₃. Prediction based on analogous structures.

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Medium, Broad N-H stretch (primary amine)

2850-3000 Medium C-H stretch (aliphatic)

~1620 Weak N-H bend (scissoring)

1400-1600 Medium-Strong C=C stretch (aromatic)

1325 Strong C-F stretch (in CF₃)

1100-1200 Strong C-F stretch (in CF₃)

1070 Strong C-F stretch (in CF₃)

~840 Strong
C-H bend (para-disubstituted

ring)

Data is for the hydrochloride salt of the racemic mixture, presented as a reference.[1]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment (Predicted)

189.08 High [M]⁺ (Molecular Ion)

174.06 High [M-CH₃]⁺

115.04 Medium [C₇H₄F₃]⁺

44.05 High [CH₃CHNH₂]⁺

Molecular Formula: C₉H₁₀F₃N, Molecular Weight: 189.18 g/mol .[2] Fragmentation pattern is

predicted based on typical pathways for phenethylamines.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of (S)-1-[4-
(Trifluoromethyl)phenyl]ethylamine in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a

small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the range of -2 to 12 ppm.

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the range of 0 to 160 ppm.

A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Methodology:

Sample Preparation (Neat Liquid):

Place a single drop of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine onto the surface of a

salt plate (e.g., NaCl or KBr).

Place a second salt plate on top to create a thin liquid film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of (S)-1-[4-
(Trifluoromethyl)phenyl]ethylamine in a volatile organic solvent such as methanol or

acetonitrile (approximately 1 mg/mL).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition (EI-MS):
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Introduce the sample into the ion source (a direct insertion probe or via gas

chromatography).

Use a standard electron energy of 70 eV.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Data Acquisition (ESI-MS):

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Operate the instrument in positive ion mode.

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal

of the protonated molecule [M+H]⁺.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine.
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Caption: Workflow for the spectroscopic characterization of a chiral amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trifluoromethyl-phenyl-ethylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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